molecular formula C20H14N2O2 B1350160 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 957320-23-9

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1350160
M. Wt: 314.3 g/mol
InChI Key: ZDMTTWOBEHFYKZ-UHFFFAOYSA-N
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Description

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the CAS Number: 957320-23-9. Its molecular weight is 314.341. It is considered a privileged scaffold in medicinal chemistry2.



Synthesis Analysis

The synthesis of similar compounds, such as 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, has been reported. The synthesis was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating3.



Molecular Structure Analysis

The molecular structure of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms2.



Chemical Reactions Analysis

Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to the corresponding pyrazole molecules2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid are not explicitly mentioned in the search results.


Scientific Research Applications

Synthesis and Antioxidant Activity

Research highlights the synthesis of pyrazoline derivatives, including "5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid," through intermolecular cyclization. These compounds exhibit varying levels of toxicity and antioxidant activity, with specific derivatives showing high antioxidant potential, suggesting their possible use in developing therapeutic agents or antioxidants (Jasril et al., 2019).

Antimicrobial and Anti-proliferative Properties

Another study synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities. These findings suggest the compound's potential in creating new antimicrobial agents and cancer therapeutics (Mansour et al., 2020).

Inhibition of Plasmodium falciparum Enzyme

A study on the regioselective synthesis of hydroxy-substituted pyrazole derivatives, including this compound, evaluated their efficacy as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the survival of the malaria parasite, indicating the compound's potential as a malaria therapeutic agent (Vah et al., 2022).

Molecular Dimer Formation

Research on the formation of molecular dimers through hydrogen bonding in 3,5-diaryl-1H-pyrazoles sheds light on the structural aspects of these compounds, which could have implications for their use in materials science and molecular engineering (Zheng et al., 2010).

Chemosensor for Aluminum Ions

A study on a naphthalene-pyrazol conjugate identified its utility as an Al(III) ion-selective chemosensor, demonstrating potential applications in environmental monitoring and biomedical research, especially for tracking aluminum levels in biological systems (Mukherjee et al., 2014).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid can be found on the Manchester Organics website1.


Future Directions

Given the broad spectrum of biological activities of pyrazoles, they are considered an interesting class in drug discovery2. Therefore, future research could focus on exploring the potential applications of 5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid in medicinal chemistry.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2/c23-20(24)18-13-19(22(21-18)15-9-2-1-3-10-15)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMTTWOBEHFYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378104
Record name 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Naphthalen-1-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS RN

957320-23-9
Record name 5-naphthalen-1-yl-1-phenylpyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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